Nicametate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicametate can be synthesized through the esterification of nicotinic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, this compound is produced by reacting nicotinic acid with 2-(diethylamino)ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nicametate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotinic acid and other by-products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid and other oxidized derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted nicotinate esters.
Scientific Research Applications
Nicametate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Nicametate exerts its effects by enhancing blood flow and oxygen delivery to tissues. It achieves this by causing vasodilation, which is the widening of blood vessels. This action is mediated through the interaction with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the blood vessels . Additionally, this compound’s metabolites play a role in cellular respiration by interacting with respiratory coenzymes and facilitating the oxidation-reduction processes within cells .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
Nicotinate Esters: Various esters of nicotinic acid that have similar chemical properties and biological activities.
Uniqueness of Nicametate
This compound is unique due to its specific ester structure, which allows it to be more effective in enhancing blood flow and oxygen delivery compared to its parent compound, nicotinic acid. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(diethylamino)ethyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWOCHRRAWHKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048300 | |
Record name | Nicametate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-52-3 | |
Record name | Nicametate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3099-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicametate [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicametate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicametate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICAMETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML4O3WYO2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known mechanisms of action for Nicametate?
A1: While the exact mechanism of action for this compound remains unclear, research suggests it might influence cellular processes related to vascular health. For instance, this compound demonstrated an inhibitory effect on both the proliferation of rat mesangial cells and their collagen synthesis in a dose-dependent manner. [] Another study suggests that it might modulate cholinergic or alpha-adrenergic receptor responses. []
Q2: Could you elaborate on the effects of this compound on mesangial cells and its potential implications?
A2: this compound showed a dose-dependent inhibition of serum-stimulated rat mesangial cell (RMC) growth. At a concentration of 1 mg/mL, it inhibited RMC growth by 91%. Additionally, it also inhibited collagen synthesis in confluent RMCs by 35% at the same concentration. [] This suggests a potential role for this compound in mitigating mesangial cell proliferation and extracellular matrix accumulation, processes implicated in the development of glomerulosclerosis, a major contributor to end-stage renal disease. []
Q3: Are there any insights into how this compound might exert its effects on the cellular level?
A3: One study observed that this compound, alongside other compounds like aminophylline and ticlopidine, suppressed the increase in plasma cyclic guanosine 3',5'-monophosphate (cyclic GMP) levels induced by the cold pressor test in patients with vibration disease. This effect was prevented by the co-administration of phentolamine or atropine, suggesting the involvement of cholinergic or alpha-adrenergic receptor pathways. []
Q4: Has this compound shown potential in treating any specific diseases?
A4: While further research is needed, this compound has been explored in the context of vascular pathologies. [] One study investigated its long-term impact on ischemic stroke patients, suggesting a potential role in reducing recurrence and improving survival rates. [] Furthermore, research highlights its potential as a predictor for Alzheimer's disease incidence. []
Q5: What is the chemical structure of this compound?
A5: this compound, also known as 3-(diethylamino)ethyl nicotinate citrate, is an organic compound with the molecular formula C12H18N2O2. [, ] For detailed structural information, refer to its chemical structure depiction.
Q6: Are there any spectroscopic characterization data available for this compound?
A6: Yes, this compound has been analyzed using X-ray diffraction, a technique used for characterizing crystalline materials. This analysis, conducted on 12 different vasodilators, including this compound Citrate, provided valuable information about lattice spacings and relative line intensities, which are crucial for identification and characterization of pharmaceutical compounds. []
Q7: How is this compound typically formulated into a pharmaceutical product?
A7: this compound Citrate is often formulated into tablets for oral administration. [] The Korean Pharmaceutical Codex monograph provides specific guidelines and standards for this compound Citrate tablets, ensuring quality, efficacy, and safety. []
Q8: What analytical methods are employed to ensure the quality and quantity of this compound in pharmaceutical formulations?
A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing this compound Citrate content in pharmaceutical preparations. [] This method offers high specificity, is easy to perform, and provides accurate results for determining the amount of this compound Citrate present, which is essential for quality control purposes. []
Q9: What is the current understanding of this compound’s metabolic fate in the body?
A9: While specific details on this compound's pharmacokinetics are limited in the provided research, one study utilized a carbon-14 labeled form of this compound Citrate to trace its metabolic pathway. [] This approach helps in understanding the absorption, distribution, metabolism, and excretion profile of the drug, providing valuable insights into its behavior within the body. []
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